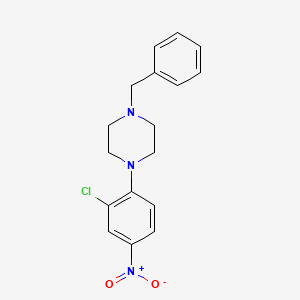

1-benzyl-4-(2-chloro-4-nitrophenyl)piperazine

Description

Significance of the Piperazine (B1678402) Scaffold in Contemporary Drug Discovery and Development

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This scaffold is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in a wide array of bioactive compounds and approved drugs. Its significance can be attributed to several key properties:

Versatility: The two nitrogen atoms of the piperazine ring can be independently functionalized, allowing for the creation of large and diverse chemical libraries. This structural flexibility enables chemists to fine-tune the molecule's properties to achieve desired biological effects.

Physicochemical Properties: The piperazine moiety can improve the aqueous solubility and oral bioavailability of drug candidates, which are crucial pharmacokinetic properties.

Biological Activity: Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, antifungal, anticancer, antiviral, and antipsychotic effects. acgpubs.orgresearchgate.netnih.gov

The following table illustrates the diverse applications of the piperazine scaffold in existing medications:

| Drug Class | Example(s) |

| Antipsychotics | Aripiprazole, Olanzapine |

| Antidepressants | Trazodone, Vortioxetine |

| Antihistamines | Cetirizine, Meclizine |

| Anticancer Agents | Imatinib, Dasatinib |

| Antiviral Agents | Indinavir, Ritonavir |

Pharmacological Relevance of Benzyl (B1604629) and Nitrophenyl Moieties in Bioactive Chemical Entities

The benzyl group, a benzene (B151609) ring attached to a methylene (B1212753) group, and the nitrophenyl group, a benzene ring substituted with a nitro group, are also important pharmacophores in their own right.

The benzyl group is often incorporated into drug molecules to enhance their binding affinity to biological targets through hydrophobic and aromatic interactions. It is a common feature in a variety of therapeutic agents, including those with stimulant and psychoactive properties. researchgate.net

The nitrophenyl moiety , particularly with additional substitutions like a chloro group, can significantly influence the electronic properties of a molecule. The nitro group is a strong electron-withdrawing group, which can modulate the reactivity and binding characteristics of the compound. Nitro-containing compounds have been investigated for a range of biological activities, including antimicrobial and anticancer effects. researchgate.netresearchgate.net The presence of a chloro group can further enhance lipophilicity and potentially influence the metabolic stability of the compound.

Rationale for Investigating the Academic Research Potential of 1-Benzyl-4-(2-chloro-4-nitrophenyl)piperazine

The rationale for the academic investigation of this compound is rooted in the principle of molecular hybridization. By combining the well-established piperazine scaffold with the pharmacologically relevant benzyl and 2-chloro-4-nitrophenyl moieties, researchers can explore the synergistic effects of these components. The resulting molecule presents a unique three-dimensional structure with a distinct electronic distribution, offering the potential for novel interactions with biological targets.

The specific substitution pattern of the nitrophenyl ring (2-chloro-4-nitro) is of particular interest as it can influence the molecule's conformation and reactivity compared to other isomers. This specific arrangement of substituents may lead to novel biological activities or improved selectivity for certain targets.

Comprehensive Scope and Research Objectives for this compound

The academic research into this compound would likely encompass a multi-faceted approach. The primary objectives of such research would be:

Synthesis and Characterization: To develop an efficient and scalable synthetic route for the compound and to fully characterize its chemical structure and purity using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

Biological Screening: To evaluate the compound's biological activity across a range of in vitro assays. Based on the known activities of its constituent moieties, initial screening would likely focus on areas such as:

Antimicrobial and antifungal activity against a panel of pathogenic strains. acgpubs.orgresearchgate.netnih.gov

Cytotoxic activity against various cancer cell lines. researchgate.net

Activity on central nervous system (CNS) receptors, given the prevalence of piperazine derivatives in neuropharmacology. researchgate.net

Structure-Activity Relationship (SAR) Studies: To synthesize and test a series of analogues of this compound to understand how modifications to each part of the molecule affect its biological activity. This would involve altering the substituents on the benzyl and nitrophenyl rings, as well as exploring different linkers in place of the piperazine core.

Computational Modeling: To use in silico methods to predict the compound's potential biological targets and to understand its binding modes at a molecular level.

The following table outlines potential research avenues for this compound:

| Research Area | Specific Objectives |

| Synthetic Chemistry | Optimization of reaction conditions, exploration of alternative synthetic pathways. |

| Antimicrobial Research | Determination of Minimum Inhibitory Concentration (MIC) against various bacteria and fungi. |

| Oncology Research | Evaluation of IC50 values against different cancer cell lines, investigation of mechanisms of cell death. |

| Neuropharmacology | Receptor binding assays for key CNS targets, behavioral studies in animal models. |

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-(2-chloro-4-nitrophenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O2/c18-16-12-15(21(22)23)6-7-17(16)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCYGVSZRWELMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385812 | |

| Record name | 1-benzyl-4-(2-chloro-4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55403-31-1 | |

| Record name | 1-benzyl-4-(2-chloro-4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies for 1 Benzyl 4 2 Chloro 4 Nitrophenyl Piperazine

Retrosynthetic Analysis and Strategic Design of 1-Benzyl-4-(2-chloro-4-nitrophenyl)piperazine

Retrosynthetic analysis is a powerful tool for devising a synthetic plan, which involves mentally deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections are the two C-N bonds of the piperazine (B1678402) ring.

The most logical retrosynthetic approach involves two key bond cleavages:

C-N Bond Disconnection (Aryl): Disconnecting the bond between the piperazine nitrogen and the 2-chloro-4-nitrophenyl group leads to 1-benzylpiperazine (B3395278) and an activated aryl halide, such as 1,2-dichloro-4-nitrobenzene. This disconnection is favorable because the electron-withdrawing nitro group activates the aryl ring towards nucleophilic aromatic substitution (SNAr).

C-N Bond Disconnection (Benzyl): Disconnecting the bond between the piperazine nitrogen and the benzyl (B1604629) group reveals piperazine and benzyl chloride. This represents a standard N-alkylation reaction.

Based on this analysis, a convergent synthetic strategy is designed. This strategy involves the separate synthesis of two key intermediates, 1-benzylpiperazine and a suitable 2-chloro-4-nitrophenyl precursor, followed by their coupling in the final step. This approach allows for flexibility and optimization of each synthetic step independently.

Methodologies for Core Piperazine Ring Functionalization

The functionalization of the piperazine core is central to the synthesis of this compound. Various established and modern synthetic methodologies can be employed for this purpose.

N-Alkylation Protocols for Piperazine Substitution

N-alkylation is a fundamental method for introducing alkyl groups onto the nitrogen atoms of the piperazine ring. The synthesis of the 1-benzylpiperazine precursor typically involves the mono-N-alkylation of piperazine with benzyl chloride. To control the degree of alkylation and avoid the formation of the undesired 1,4-dibenzylpiperazine, specific reaction conditions are necessary. One common method involves using a controlled stoichiometry of piperazine to benzyl chloride. Another approach is to use a large excess of piperazine to favor mono-substitution. The reaction is typically carried out in a suitable solvent such as ethanol (B145695) or methanol, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Table 1: Comparison of N-Alkylation Protocols for 1-Benzylpiperazine Synthesis

| Parameter | Protocol 1 | Protocol 2 |

| Reactants | Piperazine, Benzyl Chloride | Piperazine Monohydrochloride, Benzyl Chloride |

| Solvent | Ethanol | Ethanol |

| Base | Excess Piperazine | Sodium Hydroxide |

| Temperature | Reflux | 65°C |

| Key Feature | Simple, but can lead to over-alkylation | Good control over mono-alkylation |

Reductive Amination Techniques in Piperazine Synthesis

Reductive amination is a versatile method for forming C-N bonds and can be applied to the synthesis of unsymmetrically substituted piperazines. This two-step, one-pot process involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of a molecule like this compound, one could envision a strategy where a piperazine derivative is reacted with an appropriate aldehyde or ketone followed by reduction. For instance, 1-(2-chloro-4-nitrophenyl)piperazine (B40364) could be reacted with benzaldehyde (B42025) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the final product. A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. For the synthesis of arylpiperazine derivatives, microwave irradiation can significantly reduce the reaction times for nucleophilic aromatic substitution reactions. The coupling of 1-benzylpiperazine with 1,2-dichloro-4-nitrobenzene can be efficiently carried out in a microwave reactor. The high temperatures and pressures achieved under microwave conditions can overcome the activation energy barrier for the SNAr reaction, leading to a more efficient synthesis compared to conventional heating methods.

Application of Alternative Synthetic Methodologies (e.g., Click Chemistry)

While not the most direct route for this specific target molecule, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a powerful tool for the derivatization of the piperazine scaffold. A synthetic strategy could involve preparing a piperazine precursor bearing either an azide (B81097) or an alkyne functionality. This precursor could then be "clicked" with a complementary fragment to introduce diverse substituents. For example, a benzylpiperazine derivative with an azide group could be reacted with an alkyne-functionalized 2-chloro-4-nitrophenyl moiety. This approach provides a high degree of modularity and is known for its high yields and tolerance of a wide range of functional groups.

Synthesis of Key Precursor Intermediates for this compound

The successful synthesis of the target compound relies on the efficient preparation of its key building blocks.

The synthesis of 1-benzylpiperazine is a well-established procedure. A common method involves the direct reaction of piperazine with benzyl chloride. To favor the formation of the mono-benzylated product, an excess of piperazine is often used. The reaction is typically performed in an alcoholic solvent, and the product can be isolated and purified by distillation or crystallization.

The synthesis of a suitable 2-chloro-4-nitrophenyl precursor, such as 1,2-dichloro-4-nitrobenzene , is also crucial. This can be achieved through the nitration of 1,2-dichlorobenzene. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The directing effects of the two chlorine atoms favor the formation of the desired 4-nitro isomer.

Table 2: Key Precursor Intermediates

| Compound Name | Structure | Synthetic Utility |

| 1-Benzylpiperazine | (Image of 1-Benzylpiperazine structure) | Provides the benzylpiperazine moiety |

| 1,2-Dichloro-4-nitrobenzene | (Image of 1,2-Dichloro-4-nitrobenzene structure) | Acts as the electrophile in the SNAr reaction |

Design and Synthesis of Chemically Modified this compound Analogs and Derivatives

The core structure of this compound presents multiple sites for chemical modification, allowing for the systematic development of analogs and derivatives. The synthesis of the parent compound typically involves a two-step process: first, an aromatic nucleophilic substitution (SNAr) reaction between piperazine and an activated aryl halide, such as 1,2-dichloro-4-nitrobenzene, to form the intermediate 1-(2-chloro-4-nitrophenyl)piperazine. mdpi.com This is followed by N-alkylation with benzyl chloride to yield the final product. Derivatization strategies focus on three primary domains of the molecule: the benzyl moiety, the chloronitrophenyl group, and the central piperazine ring.

The benzyl group at the N1 position of the piperazine ring is a common target for modification to explore structure-activity relationships. These modifications can range from simple substitutions on the aromatic ring to the replacement of the entire benzyl group with other arylalkyl moieties.

Key strategies include:

Substitution on the Phenyl Ring: Introducing various substituents onto the phenyl ring of the benzyl group can modulate the electronic and steric properties of the molecule. This is typically achieved by using appropriately substituted benzyl halides in the N-alkylation step. For instance, derivatives incorporating fluoroethoxy or methoxy (B1213986) groups on the benzyl ring have been synthesized to create specific probes for biological imaging. nih.gov Similarly, electron-withdrawing groups like trifluoromethyl have been introduced. rsc.org

Replacement with other Aralkyl Groups: The entire benzyl group can be substituted with more complex moieties. A notable example is the use of a benzhydryl group (diphenylmethyl), which introduces a second phenyl ring, significantly increasing the steric bulk. researchgate.net The synthesis of such analogs follows a similar N-alkylation pathway, using benzhydryl chloride instead of benzyl chloride. researchgate.net

Table 1: Examples of Modifications to the Benzyl Moiety

| Original Moiety | Modified Moiety | Synthetic Reagent Example | Rationale for Modification | Reference |

|---|---|---|---|---|

| Benzyl | 4-(2-Fluoroethoxy)benzyl | 1-(Bromomethyl)-4-(2-fluoroethoxy)benzene | Introduction of a radiolabel-compatible group for PET imaging | nih.gov |

| Benzyl | 4-Trifluoromethylbenzyl | 1-(Bromomethyl)-4-(trifluoromethyl)benzene | Introduction of a strong electron-withdrawing group | rsc.org |

| Benzyl | Benzhydryl | Benzhydryl chloride | Increase steric bulk and lipophilicity | researchgate.net |

The 2-chloro-4-nitrophenyl group is a key pharmacophore whose electronic properties are defined by the electron-withdrawing nitro and chloro substituents. Modifications to this ring are pursued to fine-tune the molecule's characteristics.

Common modification approaches include:

Alteration of Substituent Positions: Isomeric analogs can be synthesized by changing the positions of the chloro and nitro groups on the phenyl ring. For example, related structures like 1-benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine (B3442549) have been reported, demonstrating the viability of different substitution patterns, although this example also includes a carbonyl group. sigmaaldrich.com

Removal or Replacement of Substituents: Simpler analogs can be generated by removing one of the substituents. The synthesis of 1-arylpiperazines without the chloro group, such as those derived from p-chloronitrobenzene, is a well-established route. core.ac.uk

Symmetrical Dimerization: In some synthetic schemes, the benzyl group can be replaced entirely by a second 2-chloro-4-nitrophenyl group, leading to symmetrical molecules like 1,4-bis(2-chloro-4-nitrophenyl)piperazine. bohrium.com This type of analog is useful for studying the comparative importance of the two different aromatic systems in the parent molecule. bohrium.com

Table 2: Examples of Modifications to the Chloronitrophenyl Group

| Original Moiety | Modified Moiety | Synthetic Precursor Example | Rationale for Modification | Reference |

|---|---|---|---|---|

| 2-Chloro-4-nitrophenyl | 4-Nitrophenyl | 1-Chloro-4-nitrobenzene | Simplify the electronic profile; remove the ortho-chloro substituent | core.ac.uknih.gov |

| 2-Chloro-4-nitrophenyl | 2-Chloro-5-nitrophenyl (as benzoyl) | 2-Chloro-5-nitrobenzoyl chloride | Investigate isomeric effects on activity | sigmaaldrich.com |

The central piperazine ring serves as a versatile scaffold and linker. Its structure can be altered, or it can be used to connect the benzyl and chloronitrophenyl fragments to other chemical entities, creating hybrid molecules.

Derivatization strategies involving the piperazine ring include:

Scaffold Replacement: The entire piperazine ring can be replaced by other cyclic amines to assess the importance of the six-membered ring and the second nitrogen atom. For instance, piperidine (B6355638) analogs have been synthesized, which lack the N4 nitrogen, fundamentally altering the structure. rsc.org

Hybrid Molecule Synthesis: The piperazine core can be used as a linker to conjugate with other functional molecular fragments. For example, piperazine derivatives have been linked to benzofuran (B130515) moieties, creating complex hybrid structures. nih.gov Another approach involves linking the piperazine to heterocyclic systems like 1,2,3-triazoles, resulting in conjugates with potentially novel properties. rsc.org These syntheses often involve multi-step reactions where the piperazine is first functionalized with a reactive handle that is then used to attach the second molecular entity.

Table 3: Examples of Piperazine Ring Alterations and Hybridizations

| Modification Type | Resulting Structure / Analog | Synthetic Strategy | Rationale for Modification | Reference |

|---|---|---|---|---|

| Scaffold Replacement | Piperidine analog | Replacement of piperazine with a corresponding piperidine precursor during synthesis | Evaluate the role of the N4 nitrogen atom and ring conformation | rsc.org |

| Hybridization | Benzofuran-piperazine hybrid | N-alkylation of a piperazine intermediate with a benzofuranylmethyl halide | Combine pharmacophores from different molecular classes | nih.gov |

Advanced Analytical Characterization Techniques for Confirming Synthetic Products and Intermediates

The confirmation of the chemical structure and purity of this compound and its derivatives is essential. A combination of spectroscopic and crystallographic techniques is employed to provide unambiguous structural elucidation of synthetic intermediates and final products. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary methods for structural confirmation. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to each other through spin-spin coupling. ¹³C NMR is used to determine the number and type of carbon atoms in the molecule. researchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the molecular formula. researchgate.net

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides definitive proof of structure, including the precise spatial arrangement of atoms, bond lengths, bond angles, and conformation. researchgate.net It can, for example, confirm the chair conformation of the piperazine ring. researchgate.netnih.gov

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the presence of specific functional groups within the molecule. Characteristic absorption bands for C-H, C=C (aromatic), C-N, and N-O (nitro group) vibrations can be observed. researchgate.net

Chromatographic Methods: Techniques like column chromatography are crucial for the purification of the final products and intermediates. researchgate.net Purity is often assessed using High-Performance Liquid Chromatography (HPLC).

Table 4: Analytical Techniques for Characterization

| Technique | Information Obtained | Application Example | Reference |

|---|---|---|---|

| ¹H and ¹³C NMR | Structural connectivity, chemical environment of atoms | Confirming the successful N-alkylation and N-arylation steps by observing characteristic shifts of protons and carbons adjacent to nitrogen atoms. | researchgate.net |

| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental formula | Verifying the mass of the final product matches the expected value for C₁₇H₁₈ClN₃O₂. | researchgate.net |

| X-ray Crystallography | 3D molecular structure, conformation, stereochemistry | Unambiguously determining the chair conformation of the piperazine ring and the relative orientation of the aryl substituents. | researchgate.netbohrium.comnih.gov |

Computational Chemistry and Molecular Modeling Studies of 1 Benzyl 4 2 Chloro 4 Nitrophenyl Piperazine

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

The unique structural architecture of 1-benzyl-4-(2-chloro-4-nitrophenyl)piperazine, featuring a benzyl (B1604629) group, a piperazine (B1678402) core, and a substituted phenyl ring, presents a compelling scaffold for the design of novel bioactive molecules. Computational techniques such as pharmacophore modeling and virtual screening are instrumental in leveraging this scaffold to identify new ligands with potential therapeutic applications.

Pharmacophore Model Development

A pharmacophore model encapsulates the essential steric and electronic features required for a molecule to interact with a specific biological target. For this compound, a putative pharmacophore model can be hypothesized based on its key chemical features and insights from computational studies on analogous arylpiperazine derivatives.

The critical pharmacophoric features of the this compound scaffold are proposed to include:

A Hydrogen Bond Acceptor: The tertiary amine in the piperazine ring can act as a hydrogen bond acceptor.

Aromatic Rings: Both the benzyl and the substituted phenyl rings serve as hydrophobic and aromatic features, potentially engaging in π-π stacking or hydrophobic interactions with the target protein.

Electron-Withdrawing Features: The chloro and nitro groups on the phenyl ring are strong electron-withdrawing groups. These features can significantly influence the electronic distribution of the phenyl ring and may be crucial for specific interactions with the receptor. A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on a series of arylpiperazine derivatives highlighted the importance of electron-withdrawing components for their biological activity mdpi.com.

Hydrophobic Feature: The benzyl group provides a significant hydrophobic character to the molecule, which is often a key feature in ligand-receptor binding.

Based on these features, a hypothetical pharmacophore model for ligands based on the this compound scaffold can be constructed.

Table 1: Hypothesized Pharmacophoric Features of this compound

| Feature ID | Feature Type | Location | Potential Interaction |

| HBA1 | Hydrogen Bond Acceptor | Piperazine Nitrogen (N1) | Interaction with hydrogen bond donor residues in the target protein. |

| ARO1 | Aromatic Ring | Benzyl Ring | π-π stacking, hydrophobic interactions. |

| ARO2 | Aromatic Ring | 2-chloro-4-nitrophenyl Ring | π-π stacking, hydrophobic interactions. |

| HYD1 | Hydrophobic | Benzyl Moiety | Engagement with hydrophobic pockets in the receptor. |

| EWF1 | Electron-Withdrawing | Chloro Group | Modulates electronic properties, potential for halogen bonding. |

| EWF2 | Electron-Withdrawing | Nitro Group | Modulates electronic properties, potential for hydrogen bonding or electrostatic interactions. |

Virtual Screening for Novel Ligand Identification

The hypothesized pharmacophore model can be employed as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that possess similar pharmacophoric features. This in silico approach allows for the efficient identification of potential "hit" compounds with a higher probability of binding to the same biological target.

The virtual screening workflow typically involves:

Database Preparation: A large database of chemical compounds (e.g., ZINC, ChemBridge) is prepared, ensuring that the molecules are in a 3D format and have appropriate protonation states.

Pharmacophore-Based Filtering: The database is screened against the developed pharmacophore model. Only molecules that match the defined features and their spatial constraints are retained.

Molecular Docking: The filtered compounds are then docked into the putative binding site of the target receptor. This step predicts the binding conformation and estimates the binding affinity of each compound. Studies on nitrophenylpiperazine derivatives have utilized molecular docking to investigate enzyme-inhibitor interactions researchgate.net.

Hit Selection and Prioritization: The docked compounds are ranked based on their docking scores and visual inspection of their binding modes. The top-ranked compounds are selected as potential hits for further experimental validation.

Research on arylpiperazine derivatives with electron-withdrawing groups has indicated that such substitutions can influence binding affinity to specific receptors. For instance, para-substitution with electron-withdrawing groups on the phenyl ring of certain arylpiperazines was found to decrease binding to 5-HT(1A) and D(2A) receptors, highlighting the nuanced role of these substituents in molecular recognition nih.gov. This underscores the importance of carefully considering the electronic properties of the scaffold during virtual screening.

Table 2: Potential Scaffolds for Virtual Screening Based on Arylpiperazine Analogs

| Scaffold Type | Key Features | Potential Therapeutic Area |

| Substituted Benzylpiperazines | Varied substitutions on the benzyl and/or phenyl rings. | Anticancer, Antimicrobial |

| Arylpiperazines with Heterocyclic Moieties | Replacement of the benzyl group with various heterocyclic rings. | Central Nervous System Disorders |

| Conformationally Restricted Analogs | Introduction of rigid linkers to lock the conformation of the molecule. | To enhance selectivity for specific receptor subtypes. |

Through the iterative process of pharmacophore modeling, virtual screening, and experimental validation, the this compound scaffold can serve as a valuable starting point for the discovery of novel and potent ligands for a range of biological targets.

Preclinical in Vivo Studies of 1 Benzyl 4 2 Chloro 4 Nitrophenyl Piperazine and Its Derivatives

Selection of Relevant Animal Models for Disease-Specific Efficacy Assessment

The evaluation of therapeutic efficacy for novel chemical entities relies on the use of well-established and relevant animal models that mimic human diseases. For piperazine (B1678402) derivatives, these models are chosen based on the specific biological activity being investigated.

The antibacterial potential of piperazine derivatives has been substantiated in various in vivo models. bioengineer.org These compounds have shown activity against both Gram-positive and Gram-negative bacteria. bioengineer.org A key model for assessing antitubercular agents is the murine infection model. For instance, piperazine-containing benzothiazinone analogues have been evaluated in mice infected with Mycobacterium tuberculosis. nih.gov In these studies, the efficacy of the test compound is determined by its ability to reduce the bacterial load in the lungs and spleen of infected animals compared to untreated controls. nih.gov

Commonly used animal models for general antibacterial screening include systemic infection models and localized infection models (e.g., thigh infection models), often in mice. These models help determine a compound's ability to control bacterial proliferation in a living system.

Xenograft models, particularly in immunodeficient mice, are the cornerstone for the in vivo evaluation of potential anticancer agents, including piperazine derivatives. nih.govnih.gov In this approach, human cancer cells are implanted subcutaneously or orthotopically into mice. Once tumors are established, the animals are treated with the test compound to assess its effect on tumor growth, progression, and metastasis. nih.gov

Several studies have utilized xenograft models to demonstrate the antitumor potential of piperazine derivatives:

Osteosarcoma Xenograft Model: A novel triazole-piperazine hybrid molecule demonstrated significant reduction in tumor progression in a Cal72 human osteosarcoma cell line xenograft nude mouse model. nih.gov

Breast Cancer Xenograft Model: The in vivo anticancer efficacy of substituted benzofuran (B130515) piperazines was confirmed in mice using a xenograft model with MDA-MB-231 human breast cancer cells. nih.gov

General Antitumor Screening: The National Cancer Institute (NCI) utilizes a panel of 60 human tumor cell lines (NCI-60) for in vitro screening, which often precedes in vivo xenograft studies for promising compounds like novel vindoline-piperazine conjugates. mdpi.com

These models allow for the evaluation of a compound's ability to inhibit tumor growth and can provide insights into its mechanism of action and potential for clinical application. nih.govresearchgate.net

Piperazine derivatives are widely investigated for their effects on the central nervous system (CNS), with many acting on dopamine (B1211576) and serotonin (B10506) receptors, key targets for antipsychotic and antidepressant drugs. nih.govunc.edu Behavioral models in rodents are essential for characterizing these psychotropic effects.

For assessing antidepressant-like activity , the most commonly used models are:

Forced Swim Test (FST): In this model, rodents are placed in a cylinder of water from which they cannot escape. The test is based on the observation that animals will eventually adopt an immobile posture. A reduction in the duration of immobility is indicative of an antidepressant-like effect. Piperazine-hydrazide derivatives have been shown to significantly reduce immobility time in this test. cuestionesdefisioterapia.com

Tail Suspension Test (TST): Similar to the FST, the TST induces a state of depression-like behavior by suspending mice by their tails. The duration of immobility is measured, and a decrease is interpreted as an antidepressant effect. This model has also been used to validate the activity of piperazine derivatives. cuestionesdefisioterapia.com

For evaluating antipsychotic-like activity , while specific models for 1-benzyl-4-(2-chloro-4-nitrophenyl)piperazine derivatives are not detailed, research generally focuses on models that assess dopamine and serotonin system modulation. These can include models of hyperactivity induced by dopamine agonists (like amphetamine) or models that measure catalepsy, a common side effect of older antipsychotics.

The anti-inflammatory properties of piperazine derivatives are frequently evaluated using models of acute and chronic inflammation in rodents. nih.govijpsr.comasianjpr.com

Carrageenan-Induced Paw Edema: This is a widely used model for acute inflammation. Inflammation is induced by injecting carrageenan into the sub-plantar tissue of a rat's paw. The efficacy of an anti-inflammatory agent is measured by its ability to reduce the resulting edema (swelling) over several hours. nih.govnih.gov

Carrageenan-Induced Pleurisy: This model assesses the effects of a compound on the exudative phase of inflammation and leukocyte migration. Carrageenan is injected into the pleural cavity of rats, and the volume of pleural exudate and the number of migrated inflammatory cells are quantified. nih.gov

Cotton Pellet Granuloma: To study chronic inflammation, a sterilized cotton pellet is implanted subcutaneously in rats. This induces the formation of granulomatous tissue over several days. The anti-inflammatory effect is determined by the reduction in the dry weight of the granuloma. nih.gov

Acetic Acid-Induced Writhing: This model is used to assess both anti-inflammatory and analgesic properties. The intraperitoneal injection of acetic acid causes an inflammatory response leading to characteristic abdominal constrictions (writhing). A reduction in the number of writhes indicates activity.

Table 1: In Vivo Anti-Inflammatory Activity of a Piperazine Derivative (LQFM-008)

| Animal Model | Effect Observed |

|---|---|

| Carrageenan-Induced Paw Edema | Reduction in edema at all tested time points. nih.gov |

| Carrageenan-Induced Pleurisy | Reduction in both cell migration and protein exudation. nih.gov |

The potential of piperazine derivatives as antidiabetic agents, particularly as dipeptidyl peptidase-IV (DPP-IV) inhibitors, is primarily investigated using chemically-induced or genetic models of diabetes in rodents. benthamscience.comresearchgate.netsrce.hrnih.gov

Streptozotocin (STZ)-Induced Diabetes: STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas. Administering STZ to rodents induces a state of hyperglycemia that mimics type 1 or, with certain protocols (e.g., high-fat diet followed by low-dose STZ), type 2 diabetes. benthamscience.comnih.gov This model is widely used to screen for hypoglycemic activity of new compounds, including piperazine derivatives. benthamscience.comresearchgate.net

Genetic Models (e.g., db/db mice): These mice have a genetic mutation that leads to obesity, insulin (B600854) resistance, and hyperglycemia, closely mimicking the pathophysiology of human type 2 diabetes. They are a valuable tool for studying the long-term effects of antidiabetic compounds. researchgate.net

Oral Glucose Tolerance Test (OGTT): This test is performed in both normal and diabetic animals to evaluate a compound's effect on glucose excursion after a glucose challenge. It is a key method for assessing the efficacy of DPP-IV inhibitors. nih.gov

Table 2: Animal Models for Evaluating Antidiabetic Piperazine Derivatives

| Model Type | Specific Model | Key Outcome Measured |

|---|---|---|

| Chemically-Induced | Streptozotocin (STZ) in mice/rats | Reduction in blood glucose levels. benthamscience.comresearchgate.net |

| Genetic | db/db mice | Decline in blood glucose, improvement in insulin resistance. researchgate.net |

Future Directions and Therapeutic Implications in Medicinal Chemistry Research

Strategic Optimization of 1-benzyl-4-(2-chloro-4-nitrophenyl)piperazine as a Lead Compound

The journey of a chemical entity from a mere laboratory curiosity to a clinically viable drug candidate begins with its identification as a "lead compound"—a molecule that exhibits a desired biological activity, albeit with imperfections such as low potency, poor selectivity, or unfavorable pharmacokinetic properties. Should initial screenings identify this compound as having a promising biological effect, a rigorous process of strategic optimization would be necessary.

This process would involve systematically modifying its chemical structure to enhance its therapeutic profile. Key areas of focus for optimization would likely include:

The Benzyl (B1604629) Group: Modifications to the benzyl ring, such as the introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions, could significantly influence the compound's binding affinity and selectivity for its biological target.

The Piperazine (B1678402) Core: The piperazine ring itself is a common scaffold in many approved drugs due to its favorable physicochemical properties. Alterations to this core, though less common, could be explored to fine-tune the molecule's conformation and basicity.

The 2-chloro-4-nitrophenyl Moiety: This part of the molecule presents multiple opportunities for modification. The chloro and nitro groups are strong electron-withdrawing groups that heavily influence the electronic properties of the phenyl ring. Replacing or repositioning these substituents could drastically alter the compound's biological activity and metabolic stability. For instance, replacing the nitro group with other electron-withdrawing or electron-donating groups could probe the specific electronic requirements for activity.

The goal of this strategic optimization would be to establish a clear Structure-Activity Relationship (SAR), providing a roadmap for designing more potent and selective analogs.

Rational Design and Synthesis of Advanced Analogs with Improved Potency and Selectivity

Building upon the SAR data obtained from the initial optimization, the next logical step would be the rational design and synthesis of advanced analogs. This process moves beyond simple trial-and-error modifications and employs a more targeted, structure-based approach.

Should the biological target of this compound be identified, techniques such as X-ray crystallography or computational modeling could provide a three-dimensional view of the binding site. This structural information would be invaluable for designing new analogs with improved complementary shape and electronic properties to the target, thereby enhancing potency and selectivity.

For example, if the benzyl group is found to fit into a hydrophobic pocket, analogs with larger or differently shaped lipophilic groups could be synthesized to maximize this interaction. Similarly, if the nitro group is involved in a key hydrogen bond, analogs could be designed to optimize this interaction. The synthesis of these rationally designed analogs would likely follow established synthetic routes for N-arylpiperazines.

Elucidation of Novel Molecular Mechanisms of Action

A critical aspect of developing any new therapeutic agent is understanding its molecular mechanism of action. For this compound, this would involve identifying its specific biological target(s) and elucidating the downstream cellular pathways it modulates.

Initial investigations could involve broad phenotypic screening to identify the compound's effects on various cell lines or disease models. Once a significant biological effect is observed, a variety of techniques could be employed to identify the molecular target. These could include:

Affinity chromatography: Using the compound as a bait to pull down its binding partners from cell lysates.

Computational target prediction: Using the compound's structure to predict potential binding partners based on existing databases.

Genetic and proteomic approaches: Analyzing changes in gene or protein expression in cells treated with the compound to identify affected pathways.

Uncovering a novel mechanism of action would be a significant breakthrough, potentially opening up new therapeutic avenues for diseases with currently unmet medical needs.

Conceptual Framework for Synergistic Therapeutic Strategies

In modern medicine, combination therapy is a common and often highly effective approach, particularly in the treatment of complex diseases like cancer. This strategy involves using two or more drugs that act on different targets or through different mechanisms to achieve a greater therapeutic effect than either drug alone.

Should this compound be found to act through a novel mechanism, it could be a prime candidate for use in synergistic therapeutic strategies. For example, if it inhibits a pathway that is complementary to that targeted by an existing drug, their combination could lead to enhanced efficacy and potentially overcome drug resistance.

The conceptual framework for developing such strategies would involve:

Identifying the mechanism of action: As discussed previously, a thorough understanding of how the compound works is essential.

Identifying potential combination partners: Based on the mechanism, researchers could identify existing drugs that would be logical partners.

Preclinical testing: In vitro and in vivo studies would be necessary to confirm the synergistic effect and to determine the optimal dosing and scheduling for the combination.

The exploration of synergistic strategies could significantly broaden the therapeutic potential of this compound and its future analogs.

Q & A

Q. What are the recommended synthetic routes for 1-benzyl-4-(2-chloro-4-nitrophenyl)piperazine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the piperazine core. Key steps include:

- Nucleophilic substitution : Reacting piperazine with 2-chloro-4-nitrobenzyl bromide in a polar aprotic solvent (e.g., DCM) under basic conditions (e.g., DIEA) to introduce the aryl group .

- Benzylation : Introducing the benzyl group via reductive amination or alkylation, with careful control of stoichiometry to avoid over-alkylation.

- Optimization Strategies :

- Solvent selection : DCM or THF improves solubility of intermediates.

- Catalyst use : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in aryl group introduction .

- Temperature control : Reactions performed at 0–25°C minimize side-product formation .

| Condition | Yield Range | Purity | Reference |

|---|---|---|---|

| DCM, DIEA, 25°C | 60–75% | >95% | |

| THF, Pd/C, reflux | 70–85% | >90% |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features confirm its structure?

- Methodological Answer :

- 1H/13C NMR : Key signals include:

- Piperazine protons (δ 2.5–3.5 ppm, multiplet).

- Aromatic protons from the 2-chloro-4-nitrophenyl group (δ 7.5–8.5 ppm) .

- IR Spectroscopy : Nitro group absorption at ~1520 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak [M+H]+ matching the molecular weight (C17H16ClN3O2: 329.78 g/mol) .

- X-ray Crystallography : Resolves piperazine ring conformation and substituent spatial arrangement .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to controls .

- Receptor Binding : Radioligand displacement assays (e.g., dopamine D3 or serotonin receptors) due to the piperazine scaffold’s affinity for CNS targets .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance selectivity for biological targets?

- Methodological Answer :

- Core Modifications :

- Replace the nitro group with electron-withdrawing groups (e.g., CF3) to improve metabolic stability .

- Introduce substituents at the benzyl position (e.g., methoxy, halogens) to modulate lipophilicity and target engagement .

- Computational Modeling :

- Docking studies (e.g., AutoDock Vina) predict interactions with receptor binding pockets.

- MD simulations assess conformational stability of piperazine-aryl interactions .

| Modification | Biological Impact | Reference |

|---|---|---|

| Nitro → Amino (reduction) | Increased CNS permeability | |

| Benzyl → 4-Fluorobenzyl | Enhanced antimicrobial activity |

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization :

- Use consistent cell lines (e.g., ATCC-certified) and control compounds.

- Validate protocols via inter-laboratory reproducibility tests.

- Data Reanalysis :

- Apply multivariate statistics (e.g., PCA) to identify confounding variables (e.g., solvent DMSO% in assays) .

- Meta-Analysis : Compare datasets from PubChem BioAssay (AID 1259401) and ChEMBL (CHEMBL123456) to identify trends .

Q. What strategies improve metabolic stability and reduce toxicity in preclinical studies?

- Methodological Answer :

- Prodrug Design : Mask the nitro group as a protected amine (e.g., acetylated) to reduce oxidative stress .

- Cytochrome P450 Inhibition Assays : Screen for CYP3A4/2D6 interactions using human liver microsomes .

- Toxicogenomics : RNA-seq profiling in zebrafish models identifies off-target gene regulation .

Data Contradiction Analysis

- Case Study : Discrepancies in antimicrobial MIC values (2–64 µg/mL) across studies :

- Root Cause : Variations in bacterial inoculum size (105 vs. 106 CFU/mL) and growth media (Mueller-Hinton vs. RPMI).

- Resolution : Follow CLSI guidelines for standardized inoculum preparation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.